(1R,2S)-(-)-Ephedrine-d3 Hydrochloride
Description
Fundamental Principles of Isotopic Labeling in Mechanistic Elucidation
Isotopic labeling is a technique used to trace the journey of an isotope through a reaction or a metabolic pathway. wikipedia.org By strategically replacing an atom in a molecule with one of its isotopes, researchers can follow the labeled atom or molecule through complex transformations. creative-proteomics.comnumberanalytics.com This method is foundational to understanding the intricate step-by-step sequences of chemical reactions, known as reaction mechanisms.
The core principle lies in the fact that isotopes of an element have the same number of protons and electrons, resulting in nearly identical chemical reactivity. metwarebio.com However, the difference in neutron number, and therefore mass, can lead to a phenomenon known as the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in one of the reactants is substituted with one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond will proceed more slowly for the deuterated compound. By measuring these rate differences, scientists can deduce whether a specific C-H bond is broken in the rate-determining step of a reaction, providing crucial evidence for a proposed mechanism.
Strategic Utility of Deuterated Compounds in Advanced Analytical Science
The unique physical properties of deuterium (B1214612) make deuterated compounds exceptionally useful in modern analytical techniques. pharmaffiliates.com In mass spectrometry, the mass difference between a deuterated compound and its non-deuterated counterpart allows for their easy differentiation and quantification. thalesnano.com This is particularly valuable in pharmacokinetic studies, where a deuterated version of a drug can be used as an internal standard to accurately measure the concentration of the non-deuterated drug in biological samples. thalesnano.comdataintelo.com
In nuclear magnetic resonance (NMR) spectroscopy, the substitution of hydrogen with deuterium can simplify complex spectra. Since deuterium is "silent" in ¹H NMR, strategic deuteration can help in the assignment of signals and the elucidation of molecular structures. thalesnano.com Deuterated solvents are also routinely used in NMR to avoid interference from solvent protons. dataintelo.com Furthermore, the distinct vibrational frequencies of C-D bonds compared to C-H bonds make them useful probes in infrared (IR) spectroscopy. pharmaffiliates.com
Specific Significance of (1R,2S)-(-)-Ephedrine-d3 Hydrochloride as a Stereospecific Research Tool
(1R,2S)-(-)-Ephedrine is a chiral molecule, meaning it exists in non-superimposable mirror-image forms called enantiomers. It has two chiral centers, leading to four possible stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. nih.gov The biological activity of these stereoisomers can vary significantly. Therefore, the ability to distinguish and quantify each stereoisomer is crucial in many research areas, including forensic science and metabolic studies. nih.govresearchgate.net
This compound is a deuterated analog of (1R,2S)-(-)-ephedrine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling, combined with its specific stereochemistry, makes it a highly valuable tool for stereospecific research. It can serve as a stereospecific internal standard in chromatographic and mass spectrometric methods for the accurate quantification of (1R,2S)-(-)-ephedrine in complex matrices. sigmaaldrich.comcerilliant.com This is particularly important in forensic analysis for the profiling of illicitly synthesized methamphetamine, where the stereoisomeric composition of precursor materials like ephedrine (B3423809) can provide clues about the synthesis route. nih.gov
Furthermore, studies using deuterated ephedrine have been conducted to investigate its metabolic fate and to explore the kinetic isotope effect in its biotransformation. nih.gov For instance, research has shown slight isotope effects in the metabolic processes of p-hydroxylation and glucuronide formation in rats, and in the excretion of norephedrine (B3415761) in humans when using deuterated ephedrine. nih.gov Such studies provide valuable insights into the enzymatic processes involved in drug metabolism. The stability of the deuterium label in these metabolic processes is a key factor, and studies have indicated that little to no deuterium exchange occurs. nih.gov
Physicochemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | (1R,2S)-(-)-Ephedrine Hydrochloride |
| CAS Number | 350820-07-4 chemsrc.com | 50-98-6 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₃D₃ClNO | C₁₀H₁₆ClNO nih.gov |
| Molecular Weight | 204.71 g/mol sigmaaldrich.com | 201.69 g/mol sigmaaldrich.comchemicalbook.com |
| Melting Point | Not readily available | 216-220 °C sigmaaldrich.comchemicalbook.com |
| Appearance | Not readily available | Colorless crystals or white crystalline powder chemicalbook.com |
| Solubility | Not readily available | Freely soluble in water, soluble in ethanol (B145695) chemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
285979-72-8 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
204.71 g/mol |
IUPAC Name |
(1R,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1/i2D3; |
InChI Key |
BALXUFOVQVENIU-ALOYQDBRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Origin of Product |
United States |
Synthetic Strategies for Stereospecific Deuteration of Ephedrine Analogs
Chemical Pathways for the Preparation of (1R,2S)-(-)-Ephedrine-d3 Hydrochloride
The preparation of this compound is not a trivial extension of its non-deuterated synthesis. It involves specialized methodologies that introduce deuterium (B1214612) at specific sites while preserving the critical (1R,2S) stereochemistry.
Achieving regio- and stereoselectivity is paramount in the synthesis of deuterated chiral compounds. For ephedrine (B3423809), this means introducing deuterium at a specific carbon position while maintaining the existing chirality at C1 and C2.
One of the primary strategies involves the stereoselective reduction of a suitable precursor. The synthesis of (1R,2S)-(-)-ephedrine often proceeds via the reduction of α-methylamino propiophenone. google.comdcu.ie Catalytic reduction of α-methyl aminopropiophenone hydrochloride over a platinum catalyst can yield (1R,2S)-ephedrine with high stereoselectivity. dcu.ie To introduce deuterium, this reduction can be performed using a deuterium source. For instance, catalytic transfer hydrogenation using a deuterated hydrogen donor in the presence of a chiral catalyst can achieve both reduction and deuteration stereoselectively.
Another approach is the diastereocontrolled reduction of a chiral precursor using deuterated reducing agents. For example, the reduction of an N-protected amino ketone precursor, such as (S)-2-((ethoxycarbonyl)amino)-1-phenyl-propanone, with a bulky deuterated reducing agent can favor the formation of the desired (1R,2S) erythro isomer. dcu.ie The choice of reducing agent and reaction conditions is critical to controlling the diastereoselectivity of the reaction.
An effective method for synthesizing this compound involves the use of precursors that already contain deuterium at the desired positions. The state-of-the-art for synthesizing deuterated amines includes the reduction of nitriles, imines, and amides with powerful deuterated reducing agents like Lithium Aluminum Deuteride (LiAlD₄). nih.gov
The synthesis can be designed to start from deuterated building blocks. For example, a deuterated benzaldehyde or a deuterated propiophenone derivative could be used in the initial steps of a classic ephedrine synthesis pathway. mdma.ch A common precursor for ephedrine is L-phenylacetylcarbinol (L-PAC), which is produced via fermentation of benzaldehyde. dcu.iemdma.ch A synthetic route could involve the reductive amination of L-PAC with deuterated methylamine (CD₃NH₂) or reduction using a deuterium source to introduce the label.
A versatile strategy involves the tandem H/D exchange and single-electron transfer (SET) reductive deuteration of nitriles using D₂O as the deuterium source. acs.org This allows for the preparation of α,β-deuterated amines from nitrile precursors, which could be adapted for ephedrine synthesis. acs.org
Maximizing the level of deuterium incorporation and ensuring high isotopic purity are critical for the utility of the final labeled compound. The efficiency of deuterium incorporation often depends on the chosen synthetic method and reaction conditions.
In methods involving catalytic exchange or reduction, the choice of catalyst, solvent, temperature, and deuterium source (e.g., D₂ gas pressure, concentration of D₂O) are key parameters to optimize. For instance, in Hydrogen Isotope Exchange (HIE) reactions, the catalyst's activity and the lability of the target C-H bonds directly influence the deuterium uptake. acs.orgacs.org
Repeated reaction cycles or prolonged reaction times can sometimes increase incorporation levels, but this must be balanced against potential side reactions or racemization. Purification techniques, such as chromatography and recrystallization of the final hydrochloride salt, are essential for removing non-deuterated or partially deuterated species, thereby enhancing the isotopic purity of the this compound. chemicalbook.commdma.ch
Advanced Deuteration Techniques Applicable to Chiral Amines
The development of advanced deuteration methods has provided powerful tools for labeling complex molecules like ephedrine with high selectivity and efficiency. These techniques are often applicable in the later stages of a synthesis, which is an economical approach.
Hydrogen Isotope Exchange (HIE) is a prominent strategy for late-stage deuteration, allowing for the direct replacement of C-H bonds with C-D bonds. acs.org
Metal-Catalyzed HIE: This approach utilizes transition metal catalysts, such as those based on iridium or ruthenium, to activate C-H bonds. nih.gov These methods can selectively target specific positions, such as those benzylic or α to an amine. acs.org However, some HIE processes mediated by certain ruthenium catalysts can lead to racemization of chiral amines through enamine/imine intermediates, which would be detrimental to the synthesis of stereopure (1R,2S)-ephedrine. nih.gov
Stereoretentive HIE: Significant progress has been made in developing HIE methods that preserve the stereochemistry of chiral centers. For example, specific ruthenium complexes have been shown to catalyze the direct deuteration of primary amines at the α-carbon using D₂O with high deuterium incorporation (70–99%) and complete retention of stereochemistry. nih.govacs.org This is attributed to the strong binding of the intermediate to the metal center, which prevents racemization. nih.gov
Photoredox-Catalyzed HIE: This modern technique uses light-activated catalysts to generate radical intermediates that can be trapped by a deuterium donor. This method has been successfully applied to the α-deuteration of amines by generating an α-amino radical, which then abstracts a deuterium atom from a suitable donor like a deuterated thiol. princeton.edu
The table below summarizes the performance of a ruthenium catalyst in the stereoretentive deuteration of a model chiral amine, (S)-1-phenylethylamine, highlighting the high deuterium incorporation and retention of enantiomeric excess (% ee).
| Entry | Catalyst | D₂O Ratio (v/v) | % D Incorporation (α-C-H) | % ee |
| 1 | Ru-bMepi Complex | 15:85 (organic:D₂O) | 71% | >99% |
| 2 | Shvo's Catalyst | 15:85 (organic:D₂O) | 78% | 50% |
| Data sourced from research on stereoretentive deuteration of α-chiral amines. nih.gov |
Reductive deuteration involves the reduction of a functional group (e.g., ketone, nitrile, imine) using a deuterated reagent. This is a fundamental and widely used technique for incorporating deuterium.
Reductive Amination: A common route to ephedrine involves the reductive amination of a ketone precursor. dcu.ie By using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst, deuterium can be incorporated at the benzylic position (C1). The stereochemical outcome is controlled by the substrate and the catalytic system.
Reduction of Nitriles: The reduction of nitriles using D₂O as the deuterium source provides a pathway to α,α-dideuterio amines. semanticscholar.org This method could be adapted to an appropriate nitrile precursor to synthesize a deuterated ephedrine analog.
Catalytic Deuteration: Homogeneous catalysts based on nickel have been developed for the asymmetric transfer hydrogenation and α-selective deuteration of N-sulfonyl imines, providing access to α-deuterated chiral amines. acs.orgsemanticscholar.org Ruthenium-catalyzed deuterium labeling at the α-carbon of amines using D₂O is another powerful regioselective method. semanticscholar.org These catalytic approaches are often advantageous due to their efficiency and selectivity under mild conditions.
The following table outlines various reductive deuteration strategies applicable to the synthesis of deuterated chiral amines.
| Precursor Functional Group | Deuterium Source | Reducing Agent/Catalyst | Position of Deuteration |
| Ketone (in Reductive Amination) | NaBD₄ or D₂/Catalyst | Methylamine | α to Phenyl Ring |
| Nitrile | D₂O | Samarium(II) Iodide (SmI₂) | α and β to Nitrogen |
| N-Sulfonyl Imine | Deuterated Alcohol | Nickel Catalyst | α to Nitrogen |
| This table is a compilation of common reductive deuteration strategies. dcu.ieacs.orgsemanticscholar.org |
Methodologies for Analytical Characterization and Isotopic Purity Assessment of this compound
The definitive characterization of this compound, ensuring both its chemical identity and isotopic enrichment, relies on a combination of advanced analytical techniques. These methods are crucial for confirming the stereochemical integrity of the molecule and quantifying the extent of deuterium incorporation.
Spectroscopic Techniques for Deuterium Content Determination (e.g., Quantitative NMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary and powerful tool for the direct determination of deuterium content in isotopically labeled compounds like this compound. Specifically, 2H NMR (Deuterium NMR) spectroscopy allows for the precise quantification of deuterium at specific molecular positions.
In the case of this compound, where the deuterium atoms are located on the N-methyl group, the 2H NMR spectrum would exhibit a distinct signal corresponding to the -N(CD3) group. The integration of this signal, relative to a calibrated internal standard, provides a direct measure of the isotopic enrichment at that site. A method for the quantitative analysis of deuterium content at various positions of l-ephedrine hydrochloride, including the N-methyl group, has been established using 2H NMR spectroscopy nih.gov.
The general approach for quantitative 2H NMR involves the use of a deuterated solvent with a known deuterium concentration as an internal reference or the addition of a certified deuterated standard. The comparison of the integral of the signal from the deuterated methyl group of the analyte to the integral of the reference signal allows for the calculation of the deuterium incorporation percentage.
Key Parameters for Quantitative 2H NMR Analysis:
| Parameter | Typical Value/Condition | Purpose |
| Spectrometer Frequency | ≥ 400 MHz (for 1H) | Provides better signal dispersion and sensitivity. |
| Solvent | Non-deuterated or a solvent with a distinct 2H signal | To avoid interfering signals with the analyte. |
| Internal Standard | e.g., Deuterated chloroform (CDCl3) of known isotopic purity | For accurate quantification of the analyte's deuterium content. |
| Pulse Sequence | Single pulse experiment | Simple and robust for quantitative measurements. |
| Relaxation Delay (d1) | ≥ 5 x T1 of the slowest relaxing nucleus | To ensure full relaxation of all nuclei for accurate integration. |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio | To improve the accuracy of the integration. |
Chromatographic and Mass Spectrometric Approaches for Stereoisomeric and Isotopic Purity
To ensure the stereochemical and isotopic purity of this compound, a combination of chromatographic separation and mass spectrometric detection is indispensable. These techniques are essential for separating the desired stereoisomer from other potential isomers and for confirming the mass increase due to deuteration.
Chiral Chromatography:
The separation of the four stereoisomers of ephedrine is critical to confirm that the synthesis has yielded the desired (1R,2S) configuration. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, often employing chiral stationary phases (CSPs).
A study has demonstrated the successful enantiomeric separation of ephedrine and pseudoephedrine using a polysaccharide-based chiral column with normal phase liquid chromatography coupled to high-resolution mass spectrometry nih.gov. Another approach utilized a Lux 3 µm AMP chiral column for the effective separation of all four ephedrine isomers phenomenex.com. Capillary electrophoresis has also been employed for the chiral separation of ephedrine alkaloids researchgate.net.
Typical Chiral HPLC/SFC Parameters for Ephedrine Isomer Separation:
| Parameter | HPLC Condition | SFC Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Lux i-amylose-1) | Chiral stationary phase |
| Mobile Phase | Hexane/Ethanol (B145695)/Trifluoroacetic acid | Supercritical CO2 with a co-solvent (e.g., Methanol) |
| Flow Rate | 0.5 - 1.5 mL/min | 2 - 4 mL/min |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry | Mass Spectrometry |
The retention times of the different stereoisomers under specific chromatographic conditions allow for the identification and quantification of the desired (1R,2S)-(-)-ephedrine isomer, thereby assessing the stereoisomeric purity of the synthesized compound.
Mass Spectrometry:
Mass spectrometry (MS) is a fundamental technique for confirming the successful incorporation of deuterium atoms and assessing the isotopic purity of this compound. The mass spectrum of the deuterated compound will show a molecular ion peak (or a protonated molecule peak, [M+H]+) that is three mass units higher than that of the non-deuterated ephedrine.
For instance, the nominal mass of the protonated molecule of non-deuterated ephedrine is 166.12 m/z. For the d3-labeled analogue, this peak would be expected at 169.14 m/z. The relative intensities of the peaks at m/z 166, 167, 168, and 169 can be used to calculate the isotopic distribution and the percentage of the d3-labeled species.
Furthermore, the fragmentation pattern in the tandem mass spectrum (MS/MS) can provide additional structural confirmation. While the fragmentation of ephedrine and its deuterated analogue will be similar, key fragments containing the N-methyl group will exhibit a mass shift of three units. A common fragmentation pathway for ephedrine involves the loss of water and the formation of a characteristic fragment ion. The mass of this fragment will differ between the deuterated and non-deuterated compounds if it retains the N-methyl group. The fragmentation patterns of ephedrine have been studied, and these can be compared with the patterns observed for the deuterated analogue to confirm the site of deuteration lcms.czresearchgate.net.
By combining chiral chromatography with mass spectrometry (e.g., LC-MS or SFC-MS), it is possible to simultaneously assess both the stereoisomeric and isotopic purity of this compound in a single analysis.
Advanced Analytical Applications of 1r,2s Ephedrine D3 Hydrochloride
Role as an Internal Standard in High-Precision Quantitative Bioanalysis
(1R,2S)-(-)-Ephedrine-d3 Hydrochloride serves as a stable-labeled internal standard (IS) crucial for the precise quantification of ephedrine (B3423809) in various analytical applications, from clinical toxicology to quality control of dietary supplements. researchgate.netcerilliant.comsigmaaldrich.com In quantitative bioanalysis, an internal standard is essential for ensuring accuracy and robustness, as it corrects for variability during sample preparation (e.g., extraction, dilutions) and instrumental analysis (e.g., injection volume, ionization efficiency). nih.gov The ideal internal standard is an isotopically labeled version of the analyte because it shares nearly identical chemical and physical properties, including extraction recovery, chromatographic retention time, and ionization response in mass spectrometry. nih.gov The use of deuterium-labeled standards like this compound is preferred due to the abundance of hydrogen in organic molecules and the cost-effectiveness compared to 13C or 15N labeling. nih.gov Its mass difference is sufficient to be distinguished from the unlabeled analyte by a mass spectrometer without interfering with the analyte's signal. nih.gov
The development of robust and sensitive analytical methods is critical for the accurate determination of ephedrine in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice, and this compound is instrumental in the validation of these assays. mestrelab.comnih.gov
Validation studies for LC-MS/MS methods quantifying ephedrine in matrices like human plasma and horse urine demonstrate the effectiveness of using its deuterated analogue as an internal standard. semanticscholar.orgmdpi.com These methods are validated according to stringent guidelines from bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). nih.govsemanticscholar.org A typical validation process involves assessing linearity, precision, accuracy, recovery, and matrix effects.
For instance, a method for quantifying ephedrine and pseudoephedrine in horse urine showed linearity over a concentration range of 4–40 ng/mL with a high correlation coefficient (r² > 0.99). semanticscholar.org Similarly, a study in human plasma established linearity from 0.2–50 ng/mL (r² ≥ 0.99). mdpi.com The use of the d3-internal standard ensures that any sample loss during preparation or fluctuations in instrument response are accounted for, leading to high precision and accuracy. researchgate.net In the horse urine study, intraday and inter-day precision for ephedrine ranged from 1.61% to 3.12%, while a human plasma study reported inter-day precision between 10.97% and 12.53%. semanticscholar.orgmdpi.com Such data underscore the reliability conferred by the stable-isotope labeled internal standard.
Below is a table summarizing typical validation parameters from LC-MS/MS methods using a deuterated ephedrine internal standard.
| Parameter | Matrix: Horse Urine semanticscholar.org | Matrix: Human Plasma mdpi.com |
|---|---|---|
| Linearity Range | 4–40 ng/mL | 0.2–50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 2 ng/mL | Not Reported |
| Limit of Quantification (LOQ) | 4 ng/mL | 0.2 ng/mL |
| Intra-day Precision (% RSD) | 1.64% to 2.86% | 5.88% to 14.99% |
| Inter-day Precision (% RSD) | 1.61% to 3.12% | 10.97% to 12.53% |
| Accuracy | Not Reported | 91.56% to 94.07% (Inter-day) |
| Extraction Recovery | 85% for Ephedrine | 73.31%–76.09% for Ephedrine |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering increased speed, sensitivity, and resolution. sci-hub.boxnih.gov These improvements are primarily due to the use of columns with smaller particle sizes (typically 1.7 µm), which requires instrumentation capable of handling higher backpressures. sci-hub.box
In the analysis of ephedrine alkaloids, UPLC systems, when paired with mass spectrometry and a deuterated internal standard like this compound, provide substantial benefits. A comparative study demonstrated that a UPLC method could achieve baseline separation of ephedrine and its diastereomer pseudoephedrine in just 4 minutes, compared to 12 minutes required by an optimized HPLC method. sci-hub.box The shorter run time significantly increases sample throughput. Furthermore, the UPLC method resulted in a notable increase in sensitivity, with the signal-to-noise ratio for ephedrine improving by a factor of 4.8. sci-hub.box The narrower peaks generated by UPLC not only enhance resolution but also lead to greater peak height, contributing to lower detection limits. sci-hub.box The use of this compound in such systems is critical to harness the full potential of UPLC's speed and sensitivity, ensuring that the quantitative data remains accurate and precise despite the faster analysis times.
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly interfere with the quantification of an analyte. nih.gov These interferences, known as matrix effects, can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate and irreproducible results. researchgate.net
The use of a stable isotopically labeled internal standard like this compound is the most effective strategy to mitigate these issues. nih.govresearchgate.net Because the deuterated standard co-elutes with the unlabeled analyte and has virtually identical ionization properties, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized.
Studies have demonstrated the success of this approach. In an LC-MS/MS method for ephedrines in urine, the matrix effect was found to be less than 15%, indicating excellent method robustness. mestrelab.com In another study analyzing human plasma, the matrix effects for ephedrine were determined to be between 100.48% and 102.15%, showing a negligible impact on quantification. mdpi.com This ability to compensate for matrix-induced variations and potential losses during sample workup leads to a significant enhancement in the reproducibility and sensitivity of the assay, allowing for the reliable quantification of ephedrine even at low concentrations in challenging biological samples. nih.govmdpi.com
Utilization in Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for achieving the highest level of accuracy and precision in quantitative analysis, enabling absolute quantification of a target compound. nih.govnih.gov The method combines the high selectivity of mass spectrometry with the accuracy of using an isotopically labeled internal standard. nih.gov The fundamental principle of IDMS involves adding a known amount of a stable, isotopically enriched version of the analyte—in this case, this compound—to the sample. nih.gov
This labeled compound acts as an ideal internal standard because it is chemically identical to the native analyte, (1R,2S)-(-)-Ephedrine. nih.gov It therefore behaves identically during all stages of sample preparation and analysis, including extraction, derivatization, and chromatographic separation. The analyte and the labeled standard are measured simultaneously by the mass spectrometer, which distinguishes them based on their mass-to-charge (m/z) ratio.
The absolute concentration of the native ephedrine is then determined from the measured ratio of the signal from the native analyte to that of the isotopically labeled standard. Because the quantification is based on this ratio and the precisely known amount of the added standard, the method is not susceptible to variations in sample recovery or instrument response. nih.gov This makes IDMS a powerful tool for obtaining highly accurate and traceable measurements, essential for reference material certification, clinical chemistry, and forensic analysis. The LC-MS/MS methods developed for ephedrine that use this compound are practical applications of the IDMS principle. semanticscholar.orgmdpi.com
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Mechanism Elucidation and Conformational Studies
While widely used in mass spectrometry, this compound and other deuterated analogues also have significant applications in Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful technique for structural elucidation, quantitative analysis (qNMR), and studying molecular dynamics. emerypharma.commdpi.com
In quantitative ¹H-NMR, an internal standard is used to determine the concentration of an analyte by comparing the integral of a specific analyte signal to the integral of a signal from a standard of known concentration. fujifilm.com While non-deuterated standards are common, a deuterated standard can be advantageous. For instance, in complex mixtures, replacing the N-methyl protons of ephedrine with deuterium (B1214612) atoms removes their corresponding signal from the ¹H-NMR spectrum. This simplification can prevent signal overlap, allowing for more accurate integration of nearby analyte signals.
Furthermore, deuterium labeling is a key tool for elucidating reaction mechanisms and performing conformational studies. nih.gov The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, which can provide insights into the rate-determining steps of a chemical reaction. In conformational analysis, specific deuteration can simplify complex proton spectra, aiding in the assignment of signals and the measurement of coupling constants and nuclear Overhauser effects (NOEs), which are critical for determining the three-dimensional structure of molecules in solution. researchgate.netnih.gov Studies have used NMR to investigate the interaction energies of ephedrine stereoisomers and to characterize different conformers ("folded" vs. "extended") in various salt forms. researchgate.netnih.gov Using a d3-labeled compound in such studies could help to probe the role of the N-methyl group in these interactions and conformational preferences.
A specialized application involves direct analysis by ²H-NMR spectroscopy. Researchers have used this technique to determine the quantitative deuterium content at specific positions within the ephedrine molecule. nih.gov This method allows for the evaluation of characteristic deuterium distributions, which can be used to trace the synthetic origin (e.g., chemical synthesis vs. biosynthesis from Ephedra plants) of ephedrine and its derivatives like methamphetamine, a critical application in forensic chemistry. nih.gov
Investigation of Isotope Effects in Ephedrine Metabolism and Pharmacological Action
Elucidation of Kinetic Isotope Effects (KIEs) in Enzymatic Biotransformations
Kinetic isotope effects provide valuable insights into reaction mechanisms by quantifying the change in reaction rate upon isotopic substitution. wikipedia.org In the context of drug metabolism, KIEs are instrumental in identifying rate-determining steps in enzymatic pathways. nih.govosti.gov The study of deuterated ephedrine (B3423809) analogs allows for a detailed examination of the KIE on its primary metabolic routes, N-demethylation and p-hydroxylation.
In vitro systems, particularly liver microsomes, are standard tools for assessing the metabolic stability of drug candidates. springernature.com These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many drugs. By incubating a deuterated compound with liver microsomes and comparing its rate of degradation to the non-deuterated parent drug, the impact of deuterium (B1214612) substitution on metabolic stability can be quantified. juniperpublishers.com
Studies on various deuterated compounds have consistently shown that replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of drug metabolism, thereby improving metabolic stability. researchgate.netnih.gov For instance, the N-demethylation of enzalutamide (B1683756) was significantly slowed by deuterating the N-methyl group, resulting in a lower intrinsic clearance in both rat and human liver microsomes. nih.gov This enhanced stability is a direct consequence of the kinetic isotope effect, which makes the cleavage of the C-D bond in the N-CD3 group more difficult for metabolic enzymes than the C-H bond in the N-CH3 group. juniperpublishers.comnih.gov
| Compound | In Vitro System | Parameter | Result | Reference |
|---|---|---|---|---|
| d3-Enzalutamide | Rat Liver Microsomes | CLint Reduction | 49.7% lower than non-deuterated | nih.gov |
| d3-Enzalutamide | Human Liver Microsomes | CLint Reduction | 72.9% lower than non-deuterated | nih.gov |
| Deuterated Indiplon (N-CD3) | Rat Liver Microsomes | Half-life Increase | 30% longer than non-deuterated | juniperpublishers.com |
| Deuterated Indiplon (N-CD3) | Human Liver Microsomes | Half-life Increase | 20% longer than non-deuterated | juniperpublishers.com |
The metabolism of ephedrine primarily proceeds through two major pathways: N-demethylation to form norephedrine (B3415761) and para-hydroxylation (p-hydroxylation) to form p-hydroxyephedrine. nih.govresearchgate.net Isotopic labeling allows for the quantification of KIEs in these specific pathways.
A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. princeton.edu For N-demethylation of (1R,2S)-(-)-Ephedrine-d3, where the deuterium is on the N-methyl group, a significant primary KIE would be expected if C-D bond cleavage is rate-limiting. Studies in human subjects have shown a difference of about 15% in the excretion of norephedrine between deuterated and non-deuterated ephedrine, indicating a measurable isotope effect on the N-demethylation pathway. nih.gov
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but is adjacent to or near the reaction center. libretexts.orgwikipedia.org In the case of p-hydroxylation, where the aromatic ring is modified, the N-methyl-d3 group is remote from the reaction site. However, research in rats has observed a slight isotope effect of about 15% for p-hydroxylation and approximately 20% for the subsequent glucuronide formation of p-hydroxyephedrine when administering deuterated ephedrine. nih.gov This suggests a small secondary isotope effect may be influencing these metabolic steps.
| Metabolic Pathway | Species | Observed Isotope Effect (Approximate) | Reference |
|---|---|---|---|
| N-demethylation | Human | ~15% difference in norephedrine excretion | nih.gov |
| p-hydroxylation | Rat | ~15% | nih.gov |
| Glucuronide formation of p-hydroxyephedrine | Rat | ~20% | nih.gov |
The substrate depletion approach is a common method for determining in vitro intrinsic clearance (CLint), a measure of the intrinsic metabolic capacity of an enzyme system for a particular substrate. nih.govresearchgate.net This method involves monitoring the disappearance of the parent drug over time during incubation with a metabolically active system like liver microsomes. springernature.comsemanticscholar.org It is a valuable tool because it does not require the identification or quantification of metabolites. researchgate.net
For deuterated analogs, substrate depletion studies are used to directly compare their CLint values to those of their non-deuterated counterparts. A lower CLint value for the deuterated compound indicates greater metabolic stability. researchgate.net For example, in vitro studies with d3-enzalutamide showed that its CLint in rat and human liver microsomes was 49.7% and 72.9% lower, respectively, than that of non-deuterated enzalutamide. nih.gov This corresponds to a KIE (KH/KD) of approximately 2, demonstrating a significant reduction in the rate of metabolism due to deuteration. nih.gov To ensure accurate predictions, it is often recommended to use low enzyme concentrations and short incubation times in these assays. nih.govsemanticscholar.org
| Compound | In Vitro System | CLint (Non-Deuterated) | CLint (Deuterated) | % Reduction | Reference |
|---|---|---|---|---|---|
| Enzalutamide vs. d3-Enzalutamide | Rat Liver Microsomes | - | - | 49.7% | nih.gov |
| Enzalutamide vs. d3-Enzalutamide | Human Liver Microsomes | - | - | 72.9% | nih.gov |
Tracing Metabolic Fate and Pathway Elucidation Using Deuterated Analogs in Animal Models
Deuterium-labeled compounds serve as powerful tracers for studying metabolic pathways in vivo. clearsynth.comhwb.gov.in Because the deuterium label is stable and does not readily exchange under physiological conditions, it allows researchers to follow the journey of a drug and its metabolites through a biological system. nih.gov
The use of deuterated ephedrine in animal models enables the precise identification and quantification of its metabolites in biological matrices like urine. Mass spectrometry is a key analytical technique used to distinguish between deuterated and non-deuterated species based on their mass difference. nih.gov
Studies in rats administered deuterated (-)-ephedrine have successfully identified and quantified labeled metabolites in urine. nih.gov The primary metabolites identified were deuterated versions of norephedrine, p-hydroxyephedrine, and the glucuronide conjugate of p-hydroxyephedrine. nih.govnih.gov The stability of the deuterium label was confirmed, with little to no deuterium exchange observed, validating its use as a tracer for metabolic fate studies. nih.gov
By administering a mixture of deuterated and non-deuterated ephedrine, or by running parallel experiments, researchers can perform a comparative analysis of their metabolic profiles. nih.govjst.go.jp This approach highlights the metabolic shifts caused by the isotope effect.
| Compound/Metabolite | Observation with Deuterated Ephedrine | Reference |
|---|---|---|
| Unchanged Ephedrine | Increased excretion observed in one study | jst.go.jpjst.go.jp |
| p-hydroxyephedrine | ~15% isotope effect on formation | nih.gov |
| p-hydroxyephedrine glucuronide | ~20% isotope effect on formation | nih.gov |
Mechanistic Studies on the Influence of Deuteration on Pharmacological Interactions (In Vitro and Ex Vivo Models)
The pharmacological effects of ephedrine are primarily mediated by its interaction with biogenic amine transporters and, to a lesser extent, adrenergic receptors. nih.govsemanticscholar.org In vitro studies have established that the most potent action of ephedrine stereoisomers is as substrates for the norepinephrine (B1679862) transporter (NET), followed by the dopamine (B1211576) transporter (DAT). nih.govmdma.chresearchgate.net The (1R,2S)-(-)-ephedrine isomer is a potent substrate at NET, with reported EC50 values of approximately 50 nM. nih.govmdma.ch Its activity at DAT is less potent but still significant. mdma.ch In contrast, its affinity for adrenergic receptors is considerably weaker, with Ki values for α2-adrenergic receptors in the micromolar range (1-10 µM) and no significant activity at α1- or β-adrenergic receptors. nih.govresearchgate.net
The stereochemistry of the ephedrine molecule is critical to its pharmacological activity. The specific (1R,2S) configuration of (-)-ephedrine is essential for its high potency as a norepinephrine-releasing agent. mdma.chresearchgate.netnih.gov Studies comparing different stereoisomers show significant variations in their binding affinities and functional potencies, underscoring the precise structural requirements for interaction with transporter proteins and receptors. researchgate.netresearchgate.net
Regarding (1R,2S)-(-)-Ephedrine-d3 Hydrochloride, direct data on its ligand-receptor binding kinetics is limited. However, the influence of deuteration can be inferred from established principles. Receptor binding affinity (Ki) is a thermodynamic parameter reflecting the equilibrium state of the ligand-receptor complex. The substitution of hydrogen with deuterium is a minimal structural change that is not generally expected to significantly alter the binding affinity. However, the kinetics of binding—the on-rate and off-rate of the ligand—could be subtly affected. The primary influence of deuteration in this context remains its effect on metabolism (the kinetic isotope effect) rather than a direct alteration of receptor binding. The crucial stereochemical arrangement of the (1R,2S) isomer, which governs its potent interaction with NET and DAT, remains unchanged in the deuterated molecule.
| Target | Interaction Type | Potency/Affinity (EC50 / Ki) | Reference |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Substrate (Release) | ~50 nM | nih.govmdma.ch |
| Dopamine Transporter (DAT) | Substrate (Release) | Higher EC50 than NET | mdma.chresearchgate.net |
| α2-Adrenergic Receptors | Weak Affinity | 1-10 µM | nih.govresearchgate.net |
| β-Adrenergic Receptors | No Significant Activity | N/A | nih.govresearchgate.net |
The metabolism of ephedrine is carried out by hepatic enzymes, primarily the cytochrome P450 (CYP450) mixed-function oxidase system. nih.gov A key metabolic pathway for (-)-ephedrine is N-demethylation to form norephedrine. nih.gov This reaction specifically involves the enzymatic cleavage of a C-H bond on the N-methyl group.
In the case of this compound, the N-methyl group is deuterated. Due to the kinetic isotope effect, the C-D bonds are cleaved more slowly by CYP450 enzymes than the corresponding C-H bonds. osti.govresearchgate.net Therefore, this compound acts as a slower substrate for N-demethylating enzymes compared to its non-deuterated isotopologue. This reduced rate of metabolism for a specific pathway is a direct modulation of enzymatic activity. The deuterated compound does not necessarily inhibit the enzyme but is simply processed more slowly. This can lead to higher plasma concentrations and a longer half-life of the parent drug, as observed in studies with other deuterated pharmaceuticals. researchgate.net
| Enzymatic Reaction | Relevant Enzyme System (Likely) | Effect of Deuteration at N-methyl group | Reference |
|---|---|---|---|
| N-Demethylation | Cytochrome P450 | Decreased rate of metabolism (slower substrate) | nih.govnih.gov |
| Aromatic Hydroxylation | Cytochrome P450 | No direct effect (deuteration is not at the aromatic ring) | nih.gov |
The movement of ephedrine across cell membranes is not solely a passive process but is mediated by specific transporter proteins. mdpi.comdtu.dk In vitro cellular assays using cell lines that overexpress these transporters are crucial for understanding the mechanisms of drug uptake and efflux. Studies have shown that (-)-ephedrine is a substrate for the polyspecific organic cation transporter 2 (OCT2). nih.gov Furthermore, its primary pharmacological action as a releasing agent for norepinephrine and dopamine confirms its interaction with and transport by NET and DAT. nih.govnih.gov
In vitro experiments have demonstrated moderate cellular uptake of (-)-ephedrine by cells overexpressing OCT2. nih.gov Cathine, a metabolite of pseudoephedrine, was also shown to be a substrate for both NET and DAT, and similar transport mechanisms are established for (-)-ephedrine. nih.gov
| Transporter | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| Organic Cation Transporter 2 (OCT2) | Substrate | Moderate cellular uptake | nih.gov |
| Norepinephrine Transporter (NET) | Substrate | Cellular uptake and neurotransmitter release | nih.govnih.gov |
| Dopamine Transporter (DAT) | Substrate | Cellular uptake and neurotransmitter release | nih.govnih.gov |
Future Research Directions and Methodological Advancements with 1r,2s Ephedrine D3 Hydrochloride
Development of Novel Deuteration Techniques for Site-Specific Labeling of Complex Chiral Molecules
The precise introduction of deuterium (B1214612) at specific stereogenic centers in complex molecules is a significant challenge in synthetic chemistry. Future research will likely focus on developing more efficient, selective, and sustainable methods for deuteration.
Recent advancements have moved beyond traditional methods, which often require harsh conditions or pre-functionalized substrates. One promising area is the use of biocatalysis. nih.gov NADH-dependent reductases have demonstrated the ability to perform asymmetric reductive deuteration with high chemo-, stereo-, and isotopic selectivity under mild conditions. nih.gov This enzymatic approach utilizes a clean reductant (H₂) and a readily available deuterium source (²H₂O), representing a significant step forward from existing techniques. nih.gov
Another area of active development is transition metal-free, site-selective deuteration. For instance, methods for the deuteration at the α-position to a fluorine atom have been developed, offering complementarity to transition metal-catalyzed hydrogen isotope exchange (HIE) processes. acs.org Furthermore, copper-catalyzed deacylative deuteration has emerged as a strategy for the site-specific and degree-controlled deuteration of alkyl groups using a traceless activating group. nih.gov This method allows for mono-, di-, and tri-deuteration at specific sites with broad functional group tolerance. nih.gov
These novel techniques are anticipated to be invaluable for synthesizing complex deuterated molecules, including isotopologues of (1R,2S)-(-)-Ephedrine, with high precision. The ability to fine-tune the location and number of deuterium atoms will enhance their utility in mechanistic studies and as internal standards.
| Deuteration Technique | Key Features | Potential Advantages for Chiral Molecules | Reference |
|---|---|---|---|
| Biocatalytic Reductive Deuteration | Utilizes NADH-dependent reductases; mild reaction conditions; uses H₂ and ²H₂O. | High stereoselectivity and isotopic selectivity for creating chiral centers. | nih.gov |
| Transition Metal-Free α-Fluorine Deuteration | Site-selectivity at the α-position to fluorine; complementary to HIE. | Precise labeling in fluorinated chiral compounds. | acs.org |
| Cu-catalyzed Deacylative Deuteration | Degree-controlled (mono-, di-, tri-); uses a traceless activating group; redox-neutral. | Fine-tuned deuteration at specific unactivated aliphatic positions. | nih.gov |
Integration of (1R,2S)-(-)-Ephedrine-d3 Hydrochloride in Multi-Omics Approaches for Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov this compound, as a stable-isotope-labeled internal standard (SILS), is primarily utilized in quantitative mass spectrometry-based metabolomics. acs.org
Future research will focus on more seamless integration of quantitative metabolomic data, obtained using standards like this compound, with other omics datasets. nih.gov This integrated approach can provide a more holistic view of cellular processes and disease pathogenesis. nih.govnih.gov For example, correlating changes in the metabolic profile of ephedrine (B3423809) and its metabolites with alterations in gene and protein expression could reveal novel insights into its mechanism of action and pharmacological effects.
The use of multivariate statistical methods is crucial for analyzing and interpreting these large, multi-layered datasets. mixomics.org By combining different omics data, researchers can build more comprehensive models of biological systems, leading to the identification of new biomarkers and therapeutic targets. nih.gov The high analytical precision afforded by the use of deuterated internal standards is fundamental to the reliability of the metabolomics data within these multi-omics studies.
| Omics Layer | Primary Focus | Contribution of this compound | Reference |
|---|---|---|---|
| Genomics | Genetic variations and predispositions. | Provides context for interpreting metabolic pathways. | nih.gov |
| Transcriptomics | Gene expression alterations. | nih.gov | |
| Proteomics | Protein involvement in pathophysiology. | Helps correlate protein levels with enzyme activity and metabolic flux. | nih.gov |
| Metabolomics | Quantification of small molecule metabolites. | Serves as a high-precision internal standard for accurate quantification of ephedrine and related metabolites. | acs.orgresearchgate.net |
Application of Computational Chemistry and Molecular Modeling for Predicting Deuterium Effects on Chemical and Biological Interactions
The substitution of hydrogen with deuterium can lead to subtle but significant changes in the physicochemical properties of a molecule, known as deuterium isotope effects. nih.gov These effects can influence noncovalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for molecular recognition and biological activity. nih.govresearchgate.net
Computational chemistry and molecular modeling are becoming indispensable tools for predicting and understanding these deuterium isotope effects. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to model how deuteration alters molecular structure, vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com Such calculations can help in interpreting experimental data and in designing deuterated compounds with specific properties. mdpi.com
Future research will likely involve more sophisticated computational models to predict the impact of deuteration on protein-ligand binding affinities and enzyme kinetics. nih.gov By simulating the interactions of this compound with its biological targets, researchers can gain a deeper understanding of how the deuterium label affects its pharmacokinetics and pharmacodynamics. These predictive models can guide the rational design of next-generation deuterated drugs with improved therapeutic profiles. nih.gov
| Computational Method | Application in Deuterium Isotope Effect Studies | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculating structures, chemical shifts, and isotope effects on chemical shifts. | Molecular geometry, NMR parameters, hydrogen bond patterns. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of deuterated molecules in biological environments. | Protein-ligand binding energies, conformational changes, solvent effects. | nih.gov |
| Quantum Chemical Calculations | Investigating the electronic structure and vibrational modes of deuterated compounds. | Zero-point energies, vibrational frequencies, reaction rate predictions. | researchgate.net |
Exploration of this compound as a Tracer in Advanced Analytical Imaging Techniques
While this compound is well-established as an internal standard in mass spectrometry, its potential as a tracer in advanced analytical imaging techniques remains largely unexplored. Deuterium itself is not directly imaged by techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). However, its use in conjunction with other imaging modalities could provide valuable information.
One area of potential is in neutron scattering techniques, where the difference in scattering cross-sections between hydrogen and deuterium can be exploited to study the structure and dynamics of molecules and materials. nih.gov Furthermore, the development of high-resolution mass spectrometry imaging (MSI) techniques could allow for the visualization of the spatial distribution of this compound and its metabolites in tissue sections. This would provide crucial information on drug localization and metabolism at a subcellular level.
Another avenue is the use of deuterium as a label in techniques like Nuclear Reaction Analysis (NRA), which can detect the lattice locations of deuterium in materials. helsinki.fiaps.org While currently applied in materials science, the principles could be adapted for biological samples to study the interaction of deuterated compounds with specific cellular components. helsinki.fiaps.org Future research in this area will depend on the development of more sensitive detection methods and the integration of these analytical techniques with biological imaging platforms.
Q & A
Q. What are the key considerations for synthesizing (1R,2S)-(-)-Ephedrine-d3 Hydrochloride, and how does isotopic labeling impact its chemical properties?
Methodological Answer: Synthesis of deuterated ephedrine derivatives requires precise control over reaction conditions to ensure isotopic incorporation at specific positions (e.g., deuterium at the benzylic carbon). Techniques like chiral resolution and recrystallization are critical for maintaining enantiomeric purity. Isotopic labeling alters molecular weight and may influence metabolic stability in pharmacokinetic studies due to the kinetic isotope effect. Analytical confirmation via NMR and mass spectrometry is essential to verify deuteration efficiency .
Q. How can researchers validate the purity of this compound for pharmacological studies?
Methodological Answer: Purity validation typically employs reverse-phase HPLC with UV detection (e.g., 206 nm) or ion-pair chromatography. For example, a validated HPLC method using sodium lauryl sulfate and triethylamine in the mobile phase achieves baseline separation of ephedrine hydrochloride from impurities, with precision <2% RSD and recovery rates of 98–102% . Deuterated analogs require additional mass spectrometry (MS) to confirm isotopic integrity and exclude non-deuterated contaminants .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Follow GHS-compliant safety data sheets (SDS), including PPE (gloves, lab coat, eye protection) and fume hood use. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels. Emergency protocols should reference CHEMTREC (USA/Canada: 1-800-424-9300) for incidents involving chemical exposure .
Advanced Research Questions
Q. How can researchers resolve data contradictions in pharmacokinetic studies involving deuterated vs. non-deuterated ephedrine analogs?
Methodological Answer: Contradictions may arise from differences in metabolic rates due to deuterium’s kinetic isotope effect. Use tandem mass spectrometry (LC-MS/MS) to quantify parent compounds and metabolites in plasma. For example, compare AUC (area under the curve) and half-life () between deuterated and non-deuterated forms. Statistical tools like Bland-Altman plots help identify systematic biases .
Q. What experimental designs optimize the extraction of ephedrine alkaloids from complex matrices for deuterated analog studies?
Methodological Answer: Taguchi experimental design can optimize extraction parameters (e.g., solvent concentration, extraction time). A study using 60% ethanol, 6x solvent volume, and 3x 1-hour reflux cycles maximized ephedrine hydrochloride yield (validated via HPLC). For deuterated analogs, adjust solvent polarity to account for altered solubility .
Q. How do enantiomeric impurities in this compound affect receptor binding assays, and how can they be mitigated?
Methodological Answer: Enantiomeric impurities (e.g., 1S,2R isomer) may confound adrenergic receptor binding data. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve >99% enantiomeric resolution. Validate purity using circular dichroism (CD) spectroscopy or chiral MS. For receptor studies, include impurity controls at <0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
